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Compound of Interest

Compound Name:
2-(Dimethylamino)-2-phenylbutan-

1-ol

Cat. No.: B1334971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

characterization of 2-(dimethylamino)-2-phenylbutan-1-ol, a significant intermediate in the

synthesis of pharmaceuticals such as Trimebutine.[1][2] The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with

generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary
The structural elucidation of 2-(dimethylamino)-2-phenylbutan-1-ol is achieved through a

combination of spectroscopic techniques that confirm its molecular structure, functional groups,

and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR Data
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Chemical Shift (δ) ppm Multiplicity Assignment Interpretation

7.2–7.5 m Aromatic protons (C₆H₅)

4.8–5.2 br s Hydroxyl proton (-OH)

2.2–2.4 s
Dimethylamino protons (-

N(CH₃)₂)

Spectra acquired in DMSO-d₆.[1]

¹³C NMR Data

While specific experimental ¹³C NMR data for 2-(dimethylamino)-2-phenylbutan-1-ol is not

readily available in the public domain, the presence of the quaternary carbon and other distinct

carbon atoms in the molecule would be confirmable by this technique.[1]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule based on

their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Vibration Type
Functional Group
Interpretation

3500-3200 (Broad) O-H Stretch, H-bonded Hydroxyl (-OH) group

> 3000 C-H Stretch Aromatic C-H

1600-1450 C=C Stretch Aromatic Ring

1250-1020 C-N Stretch Tertiary Amine (C-N)

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the compound.
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m/z Ion Type Interpretation

193.29 [M]⁺ Molecular Ion (Average Mass)

193.146664236 [M]⁺ Monoisotopic Molecular Ion

194.15395 [M+H]⁺ Protonated Molecular Ion

Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 2-(dimethylamino)-2-phenylbutan-1-ol (approximately 5-

10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm

NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field

strength of 300 MHz or higher.

Data Acquisition:

For ¹H NMR, the spectral width is set to encompass all expected proton resonances. A

sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. A larger number of scans is generally required due to the lower natural

abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
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Sample Preparation: A small amount of the neat liquid sample is placed between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be

prepared and a drop placed on a salt plate, allowing the solvent to evaporate.

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR)

spectrophotometer.

Data Acquisition: A background spectrum of the empty sample compartment is first recorded.

The sample is then placed in the beam path, and the sample spectrum is acquired. The

instrument records the interferogram, which is then Fourier transformed to produce the final

spectrum of transmittance or absorbance versus wavenumber.

Data Processing: The final spectrum is typically baseline corrected.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of 2-(dimethylamino)-2-phenylbutan-1-ol is prepared

in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such

as electrospray ionization (ESI) or electron ionization (EI), is used.

Data Acquisition:

For ESI, the sample solution is introduced into the ion source, where it is nebulized and

ionized to form predominantly protonated molecules [M+H]⁺.

For EI, the sample is introduced into the source where it is vaporized and bombarded with

a high-energy electron beam, leading to the formation of the molecular ion [M]⁺ and

various fragment ions.

Data Analysis: The mass-to-charge ratios (m/z) of the resulting ions are measured by the

mass analyzer. The resulting mass spectrum provides the molecular weight and, in the case

of EI, a characteristic fragmentation pattern that can be used for structural elucidation.

Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-(dimethylamino)-2-phenylbutan-1-ol.

General Workflow for Spectroscopic Analysis
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.
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Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, IR, and MS, are essential

for the unambiguous identification and characterization of 2-(dimethylamino)-2-phenylbutan-
1-ol. The provided experimental protocols offer a foundation for researchers to obtain reliable

and reproducible data. This information is critical for quality control in synthetic processes and

for the development of new pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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